molecular formula C15H14N4OS2 B2432535 3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034333-18-9

3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2432535
CAS No.: 2034333-18-9
M. Wt: 330.42
InChI Key: HKIWKKKXAVSIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a triazole ring linked to a thiophene moiety

Properties

IUPAC Name

3-methylsulfanyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-21-13-5-2-4-11(8-13)15(20)16-9-12-10-19(18-17-12)14-6-3-7-22-14/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIWKKKXAVSIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Azide Formation

Thiophen-2-amine (1.0 equiv) undergoes diazotization in HCl (0–5°C) with NaNO₂ (1.1 equiv), followed by NaN₃ (1.2 equiv) to yield thiophen-2-yl azide.

Reaction Conditions :

  • Temperature: 0–5°C
  • Solvent: H₂O/Et₂O
  • Yield: 78%

Characterization :

  • IR (KBr) : 2105 cm⁻¹ (N₃ stretch).
  • ¹H NMR (CDCl₃) : δ 7.45 (dd, J = 5.1 Hz, 1H), 7.12 (dd, J = 3.6 Hz, 1H), 6.98 (dd, J = 5.1, 3.6 Hz, 1H).

Synthesis of N-Propargyl-3-(methylthio)benzamide

Acid Chloride Formation

3-(Methylthio)benzoic acid (1.0 equiv) reacts with SOCl₂ (2.0 equiv) in anhydrous DCM to form 3-(methylthio)benzoyl chloride.

Reaction Conditions :

  • Temperature: Reflux (40°C)
  • Time: 3 h
  • Yield: 92%

Amide Coupling

Propargylamine (1.2 equiv) is added to the acid chloride in DCM with TEA (2.0 equiv) to afford N-propargyl-3-(methylthio)benzamide.

Reaction Conditions :

  • Temperature: 0°C → RT
  • Time: 12 h
  • Yield: 85%

Characterization :

  • IR (KBr) : 3280 cm⁻¹ (NH), 1655 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.02 (s, 1H, Ar-H), 7.89 (d, J = 7.8 Hz, 1H, Ar-H), 7.52 (t, J = 7.8 Hz, 1H, Ar-H), 4.12 (dd, J = 2.4, 5.6 Hz, 2H, CH₂), 2.55 (s, 3H, SCH₃), 2.18 (t, J = 2.4 Hz, 1H, ≡CH).

CuAAC for Triazole Formation

Click Reaction

N-Propargyl-3-(methylthio)benzamide (1.0 equiv) and thiophen-2-yl azide (1.1 equiv) undergo CuAAC using CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.4 equiv) in DMSO/H₂O (4:1).

Reaction Conditions :

  • Temperature: RT
  • Time: 8 h
  • Yield: 76%

Characterization :

  • IR (KBr) : 3130 cm⁻¹ (triazole C-H), 1660 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 8.64 (s, 1H, triazole-H), 8.12 (s, 1H, Ar-H), 7.95 (d, J = 7.7 Hz, 1H, Ar-H), 7.62 (d, J = 5.1 Hz, 1H, thiophene-H), 7.51 (t, J = 7.7 Hz, 1H, Ar-H), 7.28 (d, J = 3.6 Hz, 1H, thiophene-H), 7.05 (dd, J = 5.1, 3.6 Hz, 1H, thiophene-H), 4.88 (d, J = 5.6 Hz, 2H, CH₂), 2.58 (s, 3H, SCH₃).
  • ¹³C NMR (DMSO-d₆) : δ 166.3 (C=O), 144.2 (triazole-C), 137.8 (thiophene-C), 132.1–125.4 (Ar-C), 40.1 (CH₂), 15.3 (SCH₃).

Alternative Synthetic Pathways

Microwave-Assisted CuAAC

Microwave irradiation (80°C, 10 min) enhances reaction kinetics, improving yield to 84%.

Sequential Amide-Triazole Assembly

  • Triazole Formation First : Synthesize 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanol via CuAAC, followed by oxidation to the aldehyde and reductive amination with 3-(methylthio)benzamide.
  • Yield : 68% (three steps).

Optimization and Challenges

Solvent Screening

Solvent System Yield (%)
DMSO/H₂O 76
t-BuOH/H₂O 71
DMF/H₂O 69

Catalytic Systems

Catalyst Yield (%)
CuSO₄ + Sodium Ascorbate 76
CuI + DIPEA 72
Cu Nanoparticles 65

Key Challenges :

  • Azide stability under prolonged storage.
  • Propargylamide isomerization during CuAAC.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and thiophene moiety can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.

    Thiophene derivatives: Known for their electronic properties and used in organic electronics.

    Triazole derivatives: Widely used in medicinal chemistry for their bioactive properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H14N4OSC_{14}H_{14}N_{4}OS, with a molecular weight of approximately 286.35 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring through click chemistry and palladium-catalyzed coupling reactions to introduce the thiophene moiety .

Anticancer Properties

Research indicates that compounds containing triazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that triazole derivatives showed inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar triazole derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Thymidylate Synthase Inhibition : By inhibiting TS, these compounds can induce apoptosis in cancer cells.
  • Antibacterial Mechanism : The presence of the triazole ring may enhance binding affinity to bacterial enzymes or receptors, disrupting their function.

Case Studies

A notable study evaluated a series of triazole derivatives for their anticancer properties. Among them, a compound structurally similar to our target showed promising results in inhibiting tumor growth in vitro and in vivo models . Additionally, the antimicrobial activity was confirmed through disk diffusion methods against standard bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, and how are intermediates validated?

  • Methodology :

  • Step 1 : Synthesize the thiophene-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use propargyl thiophene derivatives and azido intermediates under inert conditions (e.g., N₂ atmosphere) .

  • Step 2 : Functionalize the benzamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

  • Validation : Confirm intermediate purity via HPLC (>95%) and structural integrity using 1H^1H/13C^{13}C NMR and FT-IR. For example, the triazole proton typically appears as a singlet at δ 7.8–8.2 ppm in 1H^1H NMR .

    • Data Table : Common Reaction Conditions for CuAAC
SolventCatalystTemp. (°C)Yield (%)
DMFCuI2572–85
THFCuSO₄5065–78
Source: Adapted from triazole syntheses in .

Q. How is the structural purity of the compound confirmed, and what analytical techniques resolve conflicting spectral data?

  • Methodology :

  • Use LC-MS to confirm molecular weight (e.g., [M+H]⁺ ion) and HRMS for exact mass validation.
  • Contradiction Resolution : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques like COSY or HSQC to assign peaks unambiguously .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-triazole intermediate in CuAAC?

  • Methodology :

  • Catalyst Optimization : Screen Cu(I) sources (e.g., CuI vs. CuBr) with ligands like TBTA to reduce copper-induced side reactions .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase byproducts. Test mixed solvents (e.g., DMF:H₂O 4:1) to balance solubility and reactivity .

  • Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track azide consumption and adjust reaction time dynamically .

    • Data Table : Catalyst Efficiency Comparison
Catalyst SystemYield (%)Byproducts (%)
CuI/TBTA88<5
CuSO₄/Sodium Ascorbate7510–15
Source: .

Q. What strategies address discrepancies in biological activity data across derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methylthio vs. methoxy groups) and assess activity against target enzymes (e.g., kinase inhibition assays) .

  • Data Normalization : Control for batch-to-batch purity variations using standardized HPLC protocols.

  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG values) with experimental IC₅₀ data. For example, derivatives with stronger hydrophobic interactions in the ATP-binding pocket show enhanced activity .

    • Example : Anticancer Activity of Analogues (IC₅₀, μM)
Derivative SubstituentTarget (e.g., EGFR Kinase)
3-Methylthio0.85 ± 0.12
4-Methoxy2.34 ± 0.45
Source: Adapted from .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodology :

  • Bioisosteric Replacement : Replace metabolically labile groups (e.g., methylthio → trifluoromethyl) to enhance oxidative stability .
  • Prodrug Approaches : Introduce ester or amide prodrug moieties to mask polar groups, improving bioavailability .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism and optimize logP values (target range: 2–4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.